Tetrabutylammonium fluoride
Overview
Description
Tetrabutylammonium fluoride (TBAF) is an organic soluble fluoride salt. It is used as a base, a phase transfer catalyst, and as a fluoride source . It is also used as a reactant for the synthesis of multiple compounds, including conjugated dienoic acid esters, oligoribonucleotides with phosphonate-modified linkages, and triple monoamine reuptake inhibitors .
Synthesis Analysis
TBAF can be prepared by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. Upon evaporation of the water, TBAF can be collected as an oil in quantitative yield .Molecular Structure Analysis
Tetrabutylammonium fluoride has the molecular formula CHFN, with an average mass of 261.462 Da .Chemical Reactions Analysis
TBAF is used as a source of fluoride ion in organic solvents . It is used to remove silyl ether protecting groups and is also used as a phase transfer catalyst and as a mild base . TBAF in DMSO will convert O-silylated enolates into carbonyls. With C-Si bonds, TBAF gives carbanions that can be trapped with electrophiles or undergo protonolysis .Physical And Chemical Properties Analysis
Tetrabutylammonium fluoride has a molar mass of 261.46 g/mol .Scientific Research Applications
Fluorination Reagent for Alkyl Fluorides
TBAF serves as a powerful nucleophilic fluorinating reagent for the preparation of alkyl fluorides. In medicinal and pharmaceutical chemistry, fluorinated alkyl substituents play a crucial role. For instance, [18F]-fluorinated ethyl or propyl tags are commonly used in positron emission tomography (PET) for radiopharmaceuticals. TBAF facilitates the introduction of fluorine atoms into organic molecules, enabling the synthesis of valuable fluorinated compounds .
Selective Detection of Fluoride Ions
Researchers have explored TBAF as an anion source for the selective detection of fluoride ions. By designing specific receptors, TBAF can be used to sense and quantify fluoride ions in solution. Such sensors have applications in environmental monitoring and analytical chemistry .
Mechanism of Action
Target of Action
Tetrabutylammonium fluoride (TBAF) primarily targets silyl ether protecting groups in organic compounds . It is also used as a phase transfer catalyst and as a mild base .
Mode of Action
TBAF interacts with its targets by acting as a source of fluoride ions in organic solvents . As a deprotecting agent, TBAF in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, TBAF gives carbanions that can be trapped with electrophiles or undergo protonolysis .
Biochemical Pathways
TBAF is involved in various biochemical pathways, including aldol-type condensation reactions , Michael-type reactions , and ring-opening reactions . It is also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles .
Pharmacokinetics
It is known that tbaf is soluble in water and tetrahydrofuran (thf), which may influence its distribution and elimination .
Result of Action
The action of TBAF results in the removal of silyl ether protecting groups from organic compounds, enabling further chemical reactions . It also facilitates the conversion of O-silylated enolates into carbonyls .
Action Environment
The action of TBAF is influenced by environmental factors such as the presence of water and the type of solvent used. For instance, the basicity of fluoride increases by more than 20 pK units on passing from aqueous to aprotic solvent . Tbaf samples are almost always hydrated, resulting in the formation of bifluoride (hf2−), hydroxide (oh−), as well as fluoride . This hydration can affect the nucleophilicity and basicity of TBAF .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tetrabutylazanium;fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGGTKZVZWFYPV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
Record name | Tetrabutylammonium fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429414 | |
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DSSTOX Substance ID |
DTXSID10883381 | |
Record name | Tetra-n-butylammonium fluoride | |
Source | EPA DSSTox | |
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Molecular Weight |
261.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid that is crystallized by humidity; Usually used dry; [Merck Index] Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | Tetrabutylammonium fluoride | |
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CAS RN |
429-41-4 | |
Record name | Tetrabutylammonium fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=429-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrabutylammonium fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, fluoride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetra-n-butylammonium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883381 | |
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Record name | Tetrabutylammonium fluoride | |
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Record name | TETRABUTYLAMMONIUM FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2618F0C37I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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